molecular formula C12H8F4 B11879102 1,7-Bis(difluoromethyl)naphthalene

1,7-Bis(difluoromethyl)naphthalene

Cat. No.: B11879102
M. Wt: 228.18 g/mol
InChI Key: BIJNFSRGQUXKHI-UHFFFAOYSA-N
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Description

1,7-Bis(difluoromethyl)naphthalene: is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 7 positions are replaced by difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: difluoromethylation . This involves the introduction of difluoromethyl groups into the naphthalene ring. One common method is the reaction of naphthalene with difluorocarbene precursors under specific conditions. For example, the use of difluorocarbene reagents in the presence of a catalyst can facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1,7-Bis(difluoromethyl)naphthalene typically involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1,7-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 1,7-Bis(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include:

Comparison with Similar Compounds

  • 1,8-Bis(difluoromethyl)naphthalene
  • 2,6-Bis(difluoromethyl)naphthalene
  • 1,4-Bis(difluoromethyl)naphthalene

Comparison: 1,7-Bis(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethyl groups on the naphthalene ring. This positioning can influence the compound’s chemical reactivity and physical properties. Compared to other similar compounds, this compound may exhibit different reactivity patterns and applications, making it a valuable compound for specific research and industrial purposes .

Properties

Molecular Formula

C12H8F4

Molecular Weight

228.18 g/mol

IUPAC Name

1,7-bis(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6,11-12H

InChI Key

BIJNFSRGQUXKHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(F)F

Origin of Product

United States

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